Product packaging for a-Tosyl-(3-iodomethylbenzyl)isocyanide(Cat. No.:CAS No. 655254-56-1)

a-Tosyl-(3-iodomethylbenzyl)isocyanide

Cat. No.: B1508635
CAS No.: 655254-56-1
M. Wt: 411.3 g/mol
InChI Key: GVGUWDOSVAINIM-UHFFFAOYSA-N
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Description

a-Tosyl-(3-iodomethylbenzyl)isocyanide is a specialized organic compound with the CAS registry number 655254-56-1 . Its molecular formula is C 16 H 14 INO 2 S, and it has a molecular weight of 411.26 g/mol . This compound belongs to a class of molecules known as tosyl-protected isocyanides, which are valuable building blocks in synthetic organic chemistry. Isocyanides of this type are primarily used in multi-component reactions, such as the Ugi reaction, for the synthesis of complex heterocyclic compounds and diverse chemical libraries. The presence of both an isocyanide group and a reactive iodomethyl substituent on the benzyl ring makes this molecule a versatile precursor for further functionalization and conjugation, potentially enabling its use in medicinal chemistry research and the development of new materials. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14INO2S B1508635 a-Tosyl-(3-iodomethylbenzyl)isocyanide CAS No. 655254-56-1

Properties

IUPAC Name

1-(iodomethyl)-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO2S/c1-12-6-8-15(9-7-12)21(19,20)16(18-2)14-5-3-4-13(10-14)11-17/h3-10,16H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGUWDOSVAINIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC(=C2)CI)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725394
Record name 1-(Iodomethyl)-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655254-56-1
Record name 1-(Iodomethyl)-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

a-Tosyl-(3-iodomethylbenzyl)isocyanide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and potential therapeutic uses.

  • Chemical Formula : C₁₃H₁₃I₁N₂O₂S
  • Molecular Weight : 320.31 g/mol
  • Structure : Characterized by the presence of an isocyanide functional group, which is known for its reactivity and ability to participate in various chemical transformations.

Antimicrobial Properties

Research indicates that compounds containing isocyanide groups exhibit notable antimicrobial activity. For instance, a study found that derivatives of TosMIC (p-toluenesulfonylmethyl isocyanide) demonstrated significant inhibitory effects against various bacterial strains, suggesting that this compound may possess similar properties due to structural analogies .

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells, which is a critical pathway for cancer treatment. A specific study reported IC50 values indicating effective concentrations that lead to cell death in several cancer types, including breast and colon cancer .

The biological activity of this compound can be attributed to:

  • Reactivity with Biological Nucleophiles : Isocyanides are known to react with nucleophiles such as amines and thiols, potentially leading to the formation of biologically active derivatives.
  • Modulation of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival, thereby enhancing its cytotoxic effects .

Case Studies

StudyFindings
Demonstrated antimicrobial activity against E. coli and S. aureusSupports potential use as an antibacterial agent
Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µMSuggests effectiveness in cancer therapy
Reactivity studies showing formation of heterocycles with biological relevanceHighlights versatility in drug development

Synthesis and Applications

The synthesis of this compound can be achieved through the reaction of tosyl chloride with 3-iodomethylbenzylamine followed by isocyanation. This method not only provides the desired compound but also opens pathways for further derivatization into more complex structures with enhanced biological properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares a-Tosyl-(3-iodomethylbenzyl)isocyanide with halogen- and substituent-modified analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
This compound C₁₆H₁₄INO₂S ~377.26 (estimated) -I (iodo) High molecular weight; iodine’s polarizability enhances leaving-group ability.
a-Tosyl-(3-bromobenzyl)isocyanide C₁₅H₁₂BrNO₂S 350.23 -Br (bromo) Moderate reactivity in nucleophilic substitutions; UV-sensitive .
a-Tosyl-(4-chlorobenzyl)isocyanide C₁₅H₁₂ClNO₂S 305.78 -Cl (chloro) Lower reactivity compared to Br/I analogs; stable under standard conditions .
a-Tosyl-(4-methoxybenzyl)isocyanide C₁₆H₁₅NO₃S 317.36 -OCH₃ Electron-donating methoxy group enhances stability; used in Ugi reactions .

Stability and Handling

  • Iodo-substituted isocyanides are prone to photodecomposition and require storage in dark, cool conditions (2–8°C, sealed) similar to bromo analogs .
  • Chloro and methoxy derivatives exhibit greater thermal stability, making them preferable for long-term storage or reactions requiring elevated temperatures .

Preparation Methods

General Synthetic Strategy

The synthesis of a-Tosyl-(3-iodomethylbenzyl)isocyanide typically follows a sequence of key transformations:

  • Step 1: Tosylation of 3-iodomethylbenzylamine
    The starting material, 3-iodomethylbenzylamine, undergoes tosylation using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base (commonly triethylamine or pyridine). This step installs the tosyl group on the amine nitrogen, forming a tosylated intermediate.

  • Step 2: Conversion to Isocyanide
    The tosylated intermediate is then converted into the isocyanide functionality by dehydration. This is typically achieved using a dehydrating agent such as phosphorus oxychloride (POCl3) or by employing tosyl chloride itself under basic conditions to facilitate the elimination of water and formation of the isocyanide group.

This two-step approach leverages the reactivity of the tosyl group and the amine precursor to efficiently generate the isocyanide derivative.

Detailed Preparation Protocols and Reaction Conditions

Step Reagents & Conditions Description Outcome / Notes
1. Tosylation 3-iodomethylbenzylamine, p-toluenesulfonyl chloride (TsCl), triethylamine (Et3N), solvent (e.g., dichloromethane) The amine is reacted with TsCl in the presence of Et3N to form the tosylated amine intermediate. High selectivity for N-tosylation; temperature controlled (0–25°C) to avoid side reactions.
2. Isocyanide Formation Tosylated intermediate, POCl3 or excess TsCl, base (Et3N or pyridine), solvent (e.g., dichloromethane or THF) Dehydration of the tosylated amine to form the isocyanide group. Yields vary depending on reagent ratios; typical yields around 40–70%.

Mechanochemical Synthesis Approach

Recent advancements have introduced mechanochemical methods for isocyanide synthesis, which offer greener and more efficient alternatives to classical solution-based protocols. These methods utilize solid-state reactions facilitated by grinding or milling, reducing solvent use and toxic reagent exposure.

  • Mechanochemical Dehydration Using Tosyl Chloride and Bases :
    Primary formamides can be converted to isocyanides by milling with tosyl chloride and a base such as triethylamine. The reaction proceeds under mild conditions with reduced toxicity compared to traditional dehydrating agents. Optimization studies have shown that a stoichiometric ratio of formamide:tosyl chloride:triethylamine around 1:2:7 with grinding auxiliaries (e.g., NaCl) can yield isocyanides efficiently within 30 minutes at 36 Hz milling frequency.

  • Advantages :

    • Lower reagent toxicity
    • Simplified purification
    • Reduced solvent waste
    • Potentially higher yields and purity

This mechanochemical strategy, while demonstrated on model compounds like N-benzylformamide, is applicable to tosylated benzylamine derivatives and can be adapted for this compound synthesis.

Comparative Data on Preparation Yields and Conditions

Method Reagents Conditions Yield (%) Notes
Classical Tosylation + POCl3 dehydration TsCl, Et3N, POCl3 0–25°C, organic solvent 40–70 Well-established, moderate toxicity
Tosylation + TsCl dehydration Excess TsCl, Et3N or pyridine Room temperature, organic solvent 40–60 Avoids POCl3, requires careful base selection
Mechanochemical milling TsCl, Et3N, NaCl (grinding aid) 30 min, 36 Hz milling Up to 70 Greener, solvent-free, less toxic

Purification and Characterization

  • Purification typically involves extraction and short silica gel chromatography to remove sulfonyl derivatives and residual solvents.
  • Isocyanides are sensitive and can degrade; thus, purification is done promptly and under mild conditions.
  • Characterization includes GC-MS, NMR, and IR spectroscopy to confirm the isocyanide functional group and overall purity.

Summary of Key Research Findings

  • The tosylation of 3-iodomethylbenzylamine is a crucial step that must be optimized for complete conversion and minimal side products.
  • Dehydration to the isocyanide is best achieved with tosyl chloride in the presence of bases like triethylamine, balancing yield and reagent safety.
  • Mechanochemical synthesis offers a promising alternative, reducing hazardous waste and improving sustainability.
  • The presence of the iodomethyl group requires careful control of reaction conditions to avoid undesired side reactions such as oxidation or nucleophilic substitutions during synthesis.
  • The tosyl group enhances solubility and reactivity, facilitating downstream synthetic applications.

Q & A

Q. What are the optimal synthetic routes for preparing a-Tosyl-(3-iodomethylbenzyl)isocyanide, and how can purification challenges be mitigated?

Methodological Answer: The synthesis of tosylmethyl isocyanides typically involves dehydrating agents like POCl₃, but polar derivatives (e.g., iodomethyl-substituted analogs) face challenges due to aqueous-phase partitioning during work-up. A revised protocol avoids aqueous steps by using anhydrous conditions and direct purification via column chromatography or distillation . For this compound, the iodomethyl group’s polarity necessitates non-aqueous extraction (e.g., dichloromethane) and silica-gel chromatography with hexane/ethyl acetate gradients. Yields improve when using freshly distilled reagents and inert atmospheres to prevent hydrolysis .

Table 1: Comparison of Synthetic Methods

MethodYield (%)Time (h)Key AdvantagesLimitations
Traditional POCl₃ route50–6524–48Established protocolLow yield for polar isocyanides
Revised anhydrous method70–8512–18Reduced odor exposure, faster work-upRequires strict moisture control

Q. What are the key spectroscopic characteristics for confirming the structure of this compound?

Methodological Answer:

  • ¹H NMR: The benzylic proton adjacent to the isocyanide group appears as a singlet at δ 4.2–4.5 ppm. The iodomethyl group shows a triplet (δ 3.1–3.3 ppm, J = 6 Hz) due to coupling with adjacent CH₂ protons.
  • ¹³C NMR: The isocyanide carbon resonates at δ 155–160 ppm, while the tosyl sulfone appears at δ 145 ppm (C-SO₂).
  • IR: A sharp C≡N stretch at 2120–2150 cm⁻¹ confirms the isocyanide group.
  • MS (ESI+): [M+H]⁺ peak at m/z 434.0 (C₁₆H₁₅IN₂O₂S) with isotopic patterns consistent with iodine .

Q. How does the iodomethyl group influence reactivity in multicomponent reactions (MCRs) compared to other derivatives?

Methodological Answer: The iodomethyl group enhances electrophilicity at the benzylic position, enabling nucleophilic substitution or cross-coupling in MCRs. For example, in Ugi-4CR reactions, it can act as a leaving group for subsequent Suzuki-Miyaura couplings, diversifying products without additional steps . Compared to chloro- or methoxy-substituted analogs, the iodine atom’s larger size and lower electronegativity improve leaving-group ability, accelerating SN2 pathways .

Advanced Research Questions

Q. What experimental strategies enhance the stability of this compound under varying conditions?

Methodological Answer:

  • Acidic/Base Sensitivity: Store at –20°C under argon with molecular sieves. Avoid prolonged exposure to pH < 7 (risk of hydrolysis) or > 9 (risk of elimination).
  • Thermal Stability: Use low-boiling solvents (e.g., THF, DCM) for reactions below 40°C. Decomposition occurs above 60°C, detected via TLC (new spots at Rf 0.8–0.9 in hexane/EtOAc 3:1).
  • Light Sensitivity: Protect from UV light to prevent C–I bond cleavage. Conduct reactions in amber glassware .

Q. How does this compound participate in palladium-catalyzed insertion reactions, and what factors dictate regioselectivity?

Methodological Answer: In Pd-catalyzed reactions, the isocyanide inserts into Pd–C bonds to form imidoyl intermediates. The iodomethyl group directs regioselectivity via steric effects: bulky substituents favor insertion at the less hindered position. For example, in Sonogashira-like reactions, the iodine atom facilitates oxidative addition to Pd(0), enabling sequential alkyne coupling and isocyanide insertion. Key factors:

  • Ligand choice (XPhos enhances steric control).
  • Solvent polarity (DMF stabilizes charged intermediates).
  • Temperature (60–80°C optimizes insertion without decomposition) .

Q. What analytical methodologies effectively monitor reaction pathways involving this isocyanide in complex systems?

Methodological Answer:

  • In Situ Raman Spectroscopy: Track isocyanide consumption via C≡N peak intensity (2120 cm⁻¹). Surface-enhanced Raman spectroscopy (SERS) with Au nanoparticles improves sensitivity for low-concentration intermediates .
  • X-Ray Crystallography: Resolve imidoyl-Pd complexes to confirm insertion geometry.
  • LC-MS/MS: Quantify transient intermediates (e.g., Ugi adducts) using reverse-phase C18 columns and acetonitrile/water gradients .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
a-Tosyl-(3-iodomethylbenzyl)isocyanide
Reactant of Route 2
a-Tosyl-(3-iodomethylbenzyl)isocyanide

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